
Sincalide
概要
説明
シンカリドは、天然に存在する胃腸ホルモンであるコレシストキニン(CCK)の作用を模倣する合成ペプチドです。主に診断検査において胆嚢の収縮と膵臓の分泌を刺激するための診断薬として使用されます。
2. 製法
合成経路および反応条件: シンカリドは、固相ペプチド合成法を用いて合成されます。このプロセスには、保護されたアミノ酸を樹脂結合ペプチド鎖に順次添加することが含まれます。合成は、最初のアミノ酸であるフェニルアラニンを樹脂に結合することから始まります。その後、アスパラギン酸、メチオニン、トリプトファン、グリシン、チロシンなどのアミノ酸を特定の順序で添加します。カップリング反応は、プロセスの効率を高めるカップリング剤によって促進されます。 ペプチド鎖が完全に組み立てられた後、樹脂から切断され、精製されます .
工業生産方法: 工業的な設定では、シンカリドは、大規模生産を可能にする自動ペプチド合成機を用いて生産されます。粗ペプチドは、高性能液体クロマトグラフィー(HPLC)を用いて精製され、所望の純度が達成されます。 最終生成物は、安定な粉末形態を得るために凍結乾燥されます .
3. 化学反応の分析
反応の種類: シンカリドは、以下を含むさまざまな化学反応を受けます。
酸化: シンカリドは、システイン残基間にジスルフィド結合を形成して酸化することができ、その生物学的活性を損なう可能性があります。
還元: 還元反応はジスルフィド結合を切断し、ペプチドの構造と機能の変化につながる可能性があります。
一般的な試薬および条件:
酸化: 過酸化水素または他の酸化剤を制御された条件下で使用してジスルフィド結合を形成します。
還元: ジチオスレイトール(DTT)またはβ-メルカプトエタノールなどの還元剤を使用してジスルフィド結合を切断します。
形成される主な生成物:
酸化: ジスルフィド結合されたペプチドの形成。
還元: 遊離チオール基を持つ還元ペプチド。
置換: アミノ酸配列が修飾されたペプチドアナログ.
準備方法
Synthetic Routes and Reaction Conditions: Sincalide is synthesized using solid-phase peptide synthesis. The process involves the sequential addition of protected amino acids to a resin-bound peptide chain. The synthesis begins with the attachment of the first amino acid, phenylalanine, to the resin. Subsequent amino acids, including aspartic acid, methionine, tryptophan, glycine, and tyrosine, are added in a specific order. The coupling reactions are facilitated by coupling agents that improve the efficiency of the process. After the peptide chain is fully assembled, it is cleaved from the resin and purified .
Industrial Production Methods: In industrial settings, this compound is produced using automated peptide synthesizers that allow for large-scale production. The crude peptide is purified using high-performance liquid chromatography (HPLC) to achieve the desired purity. The final product is then lyophilized to obtain a stable powder form .
化学反応の分析
Types of Reactions: Sincalide undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form disulfide bonds between cysteine residues, which can affect its biological activity.
Reduction: Reduction reactions can break disulfide bonds, leading to changes in the peptide’s structure and function.
Substitution: Amino acid residues in this compound can be substituted with other amino acids to create analogs with different properties.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents are used under controlled conditions to form disulfide bonds.
Reduction: Reducing agents such as dithiothreitol (DTT) or beta-mercaptoethanol are used to break disulfide bonds.
Substitution: Amino acid substitution is achieved using specific reagents and conditions during the solid-phase peptide synthesis process.
Major Products Formed:
Oxidation: Formation of disulfide-bonded peptides.
Reduction: Reduced peptides with free thiol groups.
Substitution: Peptide analogs with modified amino acid sequences.
科学的研究の応用
Diagnostic Applications
Gallbladder Function Assessment
- Sincalide is widely used in cholescintigraphy to stimulate gallbladder contraction. This procedure helps quantify gallbladder ejection fraction (GBEF), which is crucial for diagnosing conditions such as chronic acalculous gallbladder disease. A multicenter study established that a 60-minute infusion of this compound at a dose of 0.02 μg/kg yields reliable GBEF measurements with a coefficient of variation (CV) of 19%, indicating minimal variability in results .
Pancreatic Secretion Stimulation
- In conjunction with secretin, this compound stimulates pancreatic enzyme secretion, facilitating the analysis of duodenal aspirates for enzyme activity and composition. This application is essential in diagnosing pancreatic disorders .
Barium Meal Transit Acceleration
- This compound is also employed to accelerate the transit of barium meals through the small intestine, reducing radiation exposure during fluoroscopy and X-ray examinations .
Formulation and Stability Improvements
Recent advancements in this compound formulations have focused on enhancing stability and potency. Innovative formulations include stabilizers, tonicity adjusters, and surfactants to improve the pharmacological properties of this compound for injection . These formulations are designed to maintain a pH between 6.0 and 8.0 and can be co-administered with radiopharmaceutical agents for improved diagnostic imaging outcomes .
Clinical Case Studies
Study on Gallbladder Ejection Fraction
A notable study involved 60 healthy volunteers who underwent this compound-stimulated cholescintigraphy using different infusion durations (15, 30, and 60 minutes). The results indicated that the 60-minute infusion provided the most consistent GBEF values, confirming its utility in clinical settings .
Infusion Duration | Mean GBEF (%) | Coefficient of Variation (%) |
---|---|---|
15 minutes | XX | 52 |
30 minutes | XX | 35 |
60 minutes | XX | 19 |
Utility in Chronic Gallbladder Disease Diagnosis
Another investigation highlighted that reduced GBEF values could confirm acalculous chronic gallbladder disease diagnoses and predict symptomatic relief post-cholecystectomy. The study emphasized the need for standardized infusion protocols to enhance diagnostic accuracy across different medical facilities .
Regulatory Status
This compound has received regulatory approval from the FDA under the trade name Kinevac. Its indications include stimulating gallbladder contraction, aiding pancreatic secretion assessment, and expediting barium meal transit through the gastrointestinal tract . The drug's safety profile has been well-documented, with specific contraindications outlined for its use.
作用機序
シンカリドは、胃腸管、特にCCK-A受容体にあるコレシストキニン受容体に結合することによってその効果を発揮します。この結合は、胆嚢の収縮とオッディ括約筋の弛緩を刺激し、胆汁が小腸に放出されます。 さらに、シンカリドは、膵臓酵素と重炭酸塩の分泌を刺激し、消化を助けます .
6. 類似の化合物との比較
シンカリドは、カエルレチンやセルーレチドなどの他のコレシストキニンアナログと似ています。 シンカリドは、その特定の配列と構造においてユニークであり、コレシストキニンのC末端オクタペプチドの作用を模倣することができます。 他のアナログとは異なり、シンカリドは、胆嚢と膵臓機能検査において診断目的で特異的に使用されます .
類似の化合物:
カエルレチン: 胃、胆汁、膵臓の分泌を刺激するデカペプチド。
類似化合物との比較
Caerulein: A decapeptide that stimulates gastric, biliary, and pancreatic secretion.
Ceruletide: A decapeptide with similar actions to caerulein, used in research and diagnostic applications.
生物活性
Sincalide, also known as CCK-8, is the C-terminal octapeptide of cholecystokinin (CCK), a gastrointestinal hormone that plays a crucial role in digestion. This article explores the biological activity of this compound, focusing on its pharmacodynamics, mechanisms of action, and clinical applications.
Overview of this compound
This compound is primarily used as a diagnostic agent to stimulate gallbladder contraction and pancreatic secretion during various imaging tests. It is administered intravenously and functions similarly to endogenous CCK, promoting the digestion of fats and proteins by enhancing the secretion of digestive enzymes and bile.
This compound acts on specific receptors in the body:
- Cholecystokinin Receptor Type A (CCK-A) : Agonist action leads to gallbladder contraction.
- Gastrin/Cholecystokinin Type B Receptor : Stimulates pancreatic secretion.
Upon intravenous administration, this compound induces a rapid contraction of the gallbladder, with maximal contraction observed within 5 to 15 minutes. This effect significantly reduces gallbladder size, facilitating diagnostic imaging procedures such as fluoroscopy and x-ray examinations .
Pharmacodynamics
The pharmacodynamics of this compound include:
- Gallbladder Contraction : A reduction in gallbladder volume by at least 40% is typically noted after administration.
- Pancreatic Secretion : When combined with secretin, this compound enhances both the volume and composition of pancreatic secretions, allowing for detailed analysis during diagnostic procedures .
Table 1: Pharmacodynamic Effects of this compound
Effect | Description |
---|---|
Gallbladder Contraction | Reduces size by ≥40% within 5-15 minutes |
Pancreatic Secretion | Increases bicarbonate and enzyme output |
Intestinal Motility | Stimulates intestinal movement |
Clinical Applications
This compound is primarily used in the following clinical scenarios:
- Gallbladder Imaging : Enhances visualization during ultrasound or x-ray examinations by inducing contraction.
- Pancreatic Function Tests : Assists in evaluating pancreatic enzyme activity through duodenal aspiration.
- Biliary Obstruction Assessment : Used as a predictor in cases of suspected biliary obstruction .
Case Studies
Several studies have highlighted the effectiveness of this compound in clinical settings:
- Study on Gallbladder Function : A study demonstrated that this compound significantly improved the accuracy of gallbladder imaging by facilitating better visualization through contraction .
- Pancreatic Secretion Analysis : Research indicated that this compound, when administered with secretin, provided comprehensive data on pancreatic enzyme levels, aiding in diagnosing pancreatic disorders .
特性
IUPAC Name |
(3S)-3-amino-4-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]amino]-1-oxo-3-(4-sulfooxyphenyl)propan-2-yl]amino]-4-oxobutanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C49H62N10O16S3/c1-76-18-16-34(55-47(69)37(58-44(66)32(50)23-41(61)62)21-28-12-14-30(15-13-28)75-78(72,73)74)45(67)53-26-40(60)54-38(22-29-25-52-33-11-7-6-10-31(29)33)48(70)56-35(17-19-77-2)46(68)59-39(24-42(63)64)49(71)57-36(43(51)65)20-27-8-4-3-5-9-27/h3-15,25,32,34-39,52H,16-24,26,50H2,1-2H3,(H2,51,65)(H,53,67)(H,54,60)(H,55,69)(H,56,70)(H,57,71)(H,58,66)(H,59,68)(H,61,62)(H,63,64)(H,72,73,74)/t32-,34-,35-,36-,37-,38-,39-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IZTQOLKUZKXIRV-YRVFCXMDSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSCCC(C(=O)NCC(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NC(CCSC)C(=O)NC(CC(=O)O)C(=O)NC(CC3=CC=CC=C3)C(=O)N)NC(=O)C(CC4=CC=C(C=C4)OS(=O)(=O)O)NC(=O)C(CC(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CSCC[C@@H](C(=O)NCC(=O)N[C@@H](CC1=CNC2=CC=CC=C21)C(=O)N[C@@H](CCSC)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CC3=CC=CC=C3)C(=O)N)NC(=O)[C@H](CC4=CC=C(C=C4)OS(=O)(=O)O)NC(=O)[C@H](CC(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C49H62N10O16S3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7048617 | |
Record name | Sincalide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7048617 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
1143.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Mechanism of Action |
When injected intravenously, sincalide produces a substantial reduction in gallbladder size by causing this organ to contract. The evacuation of bile that results is similar to that which occurs physiologically in response to endogenous cholecystokinin. Like cholecystokinin, sincalide stimulates pancreatic secretion; concurrent administration with secretin increases both the volume of pancreatic secretion and the output of bicarbonate and protein (enzymes) by the gland. This combined effect of secretin and sincalide permits the assessment of specific pancreatic function through measurement and analysis of the duodenal aspirate. | |
Record name | Sincalide | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB09142 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
25126-32-3 | |
Record name | Sincalide [USAN:USP:INN:BAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025126323 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Sincalide | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB09142 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Sincalide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7048617 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Sincalide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.042.384 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | SINCALIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M03GIQ7Z6P | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。